Ser-Gln

Description

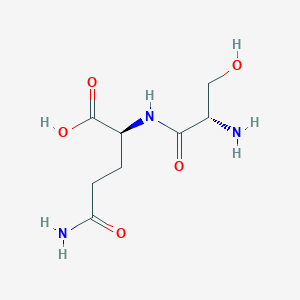

Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O5/c9-4(3-12)7(14)11-5(8(15)16)1-2-6(10)13/h4-5,12H,1-3,9H2,(H2,10,13)(H,11,14)(H,15,16)/t4-,5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJTZHGHXJKIAOS-WHFBIAKZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)NC(=O)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N)[C@@H](C(=O)O)NC(=O)[C@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Serylglutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029037 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

94421-66-6 | |

| Record name | Serylglutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029037 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biological Presence and Dynamics of Ser Gln

Detection and Quantification of Ser-Gln in Biological Matrices

Advances in analytical techniques, particularly hyphenated methods like Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS), have enabled the detection and quantification of dipeptides, including this compound, in complex biological samples. These methods offer sensitivity, rapidity, and reliability for analyzing dipeptide patterns. researchgate.netnih.govmdpi.comnih.gov

Quantitative analysis of dipeptides often involves sample preparation protocols optimized for effective extraction from biological material, with reported recovery rates generally high. nih.gov While signal intensity and calibration ranges can vary between different dipeptides, UPLC-MS/MS allows for the determination of their concentrations. nih.gov

This compound has been detected in both cerebrospinal fluid (CSF) and plasma in humans. nih.govresearchgate.net Studies utilizing UPLC-MS/MS have included this compound in panels of dipeptides analyzed in these biological fluids. nih.govresearchgate.net

Research indicates that dipeptide concentrations in serum are generally several magnitudes lower than those found in organ tissues. researchgate.netnih.govmdpi.com In the context of CSF and plasma, dipeptide concentrations are typically significantly lower than those of their corresponding free amino acids. nih.gov However, when considering the sum of numerous dipeptides, their total concentration can be in a similar range to that of their constituent amino acids. nih.gov

Inter-individual variability in dipeptide concentrations in CSF and plasma can be considerable, with only certain dipeptides consistently detected across all individuals in some studies. nih.govresearchgate.net A significant correlation has been observed between the concentrations of this compound in CSF and the concentrations of its corresponding amino acids, serine and glutamine. nih.govresearchgate.net This correlation potentially suggests a role for this compound as an amino acid donor in the central nervous system. nih.govresearchgate.net

Data on the detection of this compound in CSF and plasma from a study investigating dipeptides in neurological conditions is summarized below:

| Biological Fluid | Detectability | Correlation with Corresponding Amino Acids |

| CSF | Detected | Significant correlation observed nih.govresearchgate.net |

| Plasma | Detected | Not explicitly stated as consistently correlated in the same study as CSF nih.gov |

Studies in animal models, such as mice, have demonstrated that dipeptides, including this compound, exhibit organ-specific distribution patterns. researchgate.netnih.govmdpi.com A UPLC-MS/MS method developed for the quantification of a panel of dipeptides identified this compound among the detected compounds with varying concentrations across different organs. researchgate.net

While some dipeptides like carnosine and anserine (B1665513) are highly abundant in multiple organs, and others like Asp-Gln and Ala-Gln show high concentrations in specific organs like the liver, the precise quantitative distribution of this compound across a comprehensive range of organs has been investigated. researchgate.netnih.govmdpi.com this compound was included in a panel of 36 dipeptides analyzed for organ-specific distribution in mice. researchgate.net

The organ-specific distribution highlights that the metabolic roles and turnover rates of dipeptides likely vary depending on the tissue. researchgate.netnih.govmdpi.com The position of amino acids within a dipeptide (N- or C-terminus) can also influence its organ-specific distribution. mdpi.com

This compound as a Constituent of Larger Peptides and Proteins

Beyond its existence as a free dipeptide, the this compound sequence can be found within the primary structure of larger peptides and proteins. Its presence in these contexts can be relevant to the function and structural characteristics of the molecules they are a part of.

The this compound sequence can occur within the amino acid sequences of naturally occurring peptides. For instance, studies on coeliac-activating regions of wheat alpha-gliadin have identified tetrapeptide motifs, including Pro-Ser-Gln-Gln, in different parts of the protein. nih.gov This indicates that this compound can be part of larger, biologically active peptide fragments derived from protein breakdown.

Examples of peptides containing the this compound sequence identified in research include:

| Peptide Sequence | Source/Context |

| Pro-Ser-Gln-Gln | Motif in wheat alpha-gliadin nih.gov |

| Met-Gln-Ser-pThr-Pro-Leu (phosphorylated Thr) | Found in PDB entry 1q4k (Homo sapiens) ebi.ac.uk |

| Ac-Ser-Gln-Asn-(3RS,4S)AHPPA-Val-Val-NH2 | Synthetic/modified peptide ontosight.ai |

| Val-Ser-Gln-Asn-Leu-Psi(CH(OH)-CH2)-Val-Ile-Val | Inhibitor in PDB entry 8hvp (HIV-1) ebi.ac.uk |

The this compound sequence can be integrated within specific domains or structural motifs of proteins. These motifs are often associated with particular functions or structural properties of the protein. While not exclusively a this compound motif, regions rich in serine and glutamine residues are observed in protein analysis. biorxiv.org

The recurring combinations of amino acids, including those involving serine and glutamine, likely play key roles in facilitating interactions within proteins, such as electrostatic interactions and hydrogen bonding, which are crucial for protein structure and function. biorxiv.org

Biochemical Pathways and Metabolism Involving Ser Gln

Formation and Biosynthesis Pathways

The synthesis of Ser-Gln, like all peptides, involves the formation of a covalent bond between the carboxyl group of one amino acid and the amino group of another. This process is fundamental to life and occurs through highly regulated enzymatic and, to a lesser extent, non-enzymatic mechanisms.

In biological systems, the primary mechanism for peptide bond formation is enzymatic. During protein synthesis, the formation of the this compound peptide linkage is catalyzed by the ribosome. This process, known as translation, involves the sequential addition of amino acids to a growing polypeptide chain as dictated by a messenger RNA (mRNA) template. Specific transfer RNA (tRNA) molecules, charged with either serine or glutamine, are brought to the ribosome, where the peptidyl transferase center facilitates the nucleophilic attack of the amino group of the incoming aminoacyl-tRNA on the ester carbonyl group of the peptidyl-tRNA, resulting in peptide bond formation.

Non-enzymatic peptide bond formation can occur, but it is generally a much slower and less specific process than its enzymatic counterpart. This type of synthesis, often referred to as a dehydration or condensation reaction, involves the removal of a water molecule to link the two amino acids. While relevant in prebiotic chemistry studies, it is not a significant pathway for the synthesis of specific dipeptides like this compound under physiological conditions. The vast majority of peptide synthesis in cells is a result of dedicated enzymatic machinery that ensures high fidelity and efficiency.

Serine and glutamine are non-essential amino acids, meaning they can be synthesized by the human body. Glutamine is synthesized from glutamic acid and is the most abundant amino acid in the body, playing a crucial role in regulating toxic ammonia levels. Serine is synthesized from the glycolytic intermediate 3-phosphoglycerate.

The integration of both serine and glutamine into a growing peptide chain is a core component of protein synthesis. The process begins with the activation of each amino acid by its specific aminoacyl-tRNA synthetase, which attaches the amino acid to its corresponding tRNA molecule. These charged tRNAs then participate in the ribosomal elongation cycle. The codons on the mRNA dictate which charged tRNA (carrying either serine or glutamine) binds to the ribosome, ensuring the correct sequence in the resulting polypeptide. Glutamine, in particular, serves as a key nitrogen donor for the biosynthesis of purines and pyrimidines, highlighting its central role in cellular metabolism beyond protein synthesis.

Degradation and Turnover Mechanisms of this compound

The stability of the this compound dipeptide is finite. Like all peptides, it is subject to degradation and turnover through several chemical and enzymatic pathways. These mechanisms are critical for regulating protein function, controlling the lifespan of proteins, and recycling amino acids.

The primary mechanism for breaking a peptide bond is hydrolysis, which involves the addition of a water molecule across the bond to regenerate the constituent amino acids, serine and glutamine. This reaction is the reverse of peptide bond formation. While peptide bonds are generally stable, their hydrolysis can be catalyzed by enzymes known as proteases or peptidases. Serine proteases, for example, are a class of enzymes that can hydrolyze a wide range of peptide bonds.

Spontaneous, non-enzymatic hydrolysis of peptide bonds also occurs under physiological conditions, although at a much slower rate. The susceptibility of a peptide bond to spontaneous cleavage can be influenced by the adjacent amino acid residues. For instance, peptide bonds adjacent to serine residues have been observed to undergo spontaneous scission in long-lived proteins. The hydroxyl group of serine can, under certain conditions, participate in the cleavage of the peptide bond on its N-terminal side.

Glutamine residues within peptides and proteins are susceptible to a non-enzymatic post-translational modification known as deamidation. This reaction involves the conversion of the amide group in the glutamine side chain into a carboxylic acid group, transforming the glutamine residue into a glutamic acid residue. The reaction can also lead to the formation of pyroglutamic acid.

Deamidation of glutamine is generally a slow process but is considered a significant pathway for protein degradation and aging. The mechanism can proceed through the formation of a cyclic glutarimide intermediate, which is less favored and forms more slowly than the succinimide intermediate seen in the deamidation of asparagine. This makes glutamine deamidation significantly slower than that of asparagine. The rate of this reaction is dependent on factors such as pH, temperature, and the local sequence of the peptide.

Table 1: Comparison of Deamidation in Glutamine and Asparagine Residues

| Feature | Glutamine (Gln) Deamidation | Asparagine (Asn) Deamidation |

| Primary Product(s) | Glutamic acid, Pyroglutamic acid | Aspartic acid, Isoaspartic acid |

| Intermediate | Glutarimide (six-membered ring) | Succinimide (five-membered ring) |

| Relative Rate | Slower | Faster (e.g., Asn-Gly half-life is ~24h at pH 7.4, 37°C) |

| Significance | Protein aging, degradation, can alter protein structure and function | A major source of spontaneous protein damage, acts as a molecular clock |

Racemization is a non-enzymatic process where an L-amino acid, the form typically found in proteins, converts to its D-enantiomer. Serine residues within peptides have been shown to be susceptible to racemization, particularly in long-lived proteins where the cumulative effect of this slow reaction becomes significant. The presence of D-serine in proteins increases with age and is associated with certain age-related diseases.

The proposed mechanism for serine racemization involves the direct abstraction of the alpha-proton from the serine residue, followed by reprotonation, which can occur from either side of the planar intermediate, yielding either the L- or D-form. Research indicates that racemization of serine can occur while it is an internal residue within a peptide chain. Interestingly, studies comparing serine racemization with peptide bond cleavage adjacent to serine suggest that these two degradation processes occur via separate and distinct mechanisms.

Table 2: Factors and Mechanisms in this compound Degradation

| Degradation Process | Residue Affected | Mechanism Highlights | Key Outcomes |

| Hydrolysis | Peptide Bond | Addition of water across the this compound peptide bond, can be enzyme-catalyzed (proteases) or spontaneous. | Cleavage of the dipeptide into free Serine and Glutamine. |

| Deamidation | Glutamine | Non-enzymatic conversion of the side-chain amide to a carboxyl group, often via a glutarimide intermediate. | Conversion of the Gln residue to Glutamic acid or Pyroglutamic acid, altering peptide charge and structure. |

| Racemization | Serine | Non-enzymatic abstraction and reprotonation of the alpha-carbon's proton. | Stereoinversion from L-Serine to D-Serine, potentially affecting peptide structure and function. |

Metabolic Interconnections of Serine and Glutamine

The dipeptide this compound is composed of the amino acids serine and glutamine, both of which are central players in a vast network of metabolic pathways crucial for cellular function, growth, and proliferation. Understanding the individual roles of these constituent amino acids is fundamental to appreciating the metabolic significance of their combined form.

Roles of Constituent Amino Acids (Serine and Glutamine) in Core Metabolic Networks

Serine

Serine is a non-essential amino acid that holds a pivotal position in cellular metabolism. It serves as a key metabolite in numerous biosynthetic pathways, providing essential materials for cellular processes. Its functions include:

Protein Synthesis: As a proteinogenic amino acid, serine is a fundamental building block for protein synthesis.

Precursor for Biomolecules: Serine is a precursor for the synthesis of other amino acids, including glycine and cysteine. It also provides the structural backbone for lipids like sphingolipids and phospholipids, which are critical components of cell membranes.

One-Carbon Metabolism: Serine is a primary donor of one-carbon units to the folate cycle. This process is vital for the synthesis of nucleotides (purines and thymidylate) and S-adenosylmethionine (SAM), which is essential for methylation reactions.

Energy Metabolism: Serine is a glucogenic amino acid, meaning it can be converted into pyruvate and other intermediates that can enter gluconeogenesis to produce glucose.

The metabolic pathways involving serine are so critical that some cancer cells exhibit a dependency on them for survival and growth.

Glutamine

Glutamine is the most abundant amino acid in the human body and is considered "conditionally essential," meaning the body's demand for it can exceed its ability to produce it during times of stress or rapid cell turnover. Its roles are extensive and central to cellular function:

Energy Source: In many rapidly proliferating cells, such as cancer cells, glutamine serves as a primary metabolic fuel, often preferred over glucose. It enters the tricarboxylic acid (TCA) cycle to generate ATP.

Nitrogen Donor: Glutamine is a crucial nitrogen donor for the synthesis of a wide range of essential molecules. The γ-nitrogen of glutamine is indispensable for the de novo synthesis of nucleotides (purines and pyrimidines) and hexosamines. It also provides nitrogen for the synthesis of other non-essential amino acids.

Redox Homeostasis: Glutamine is a key component in maintaining cellular redox balance through the production of glutathione, a major antioxidant.

Anaplerosis: Glutamine catabolism replenishes TCA cycle intermediates, a process known as anaplerosis, which is vital for biosynthesis in many cell types.

The table below summarizes the key metabolic roles of serine and glutamine.

| Amino Acid | Key Metabolic Roles | Major Products and Pathways |

| Serine | Protein Synthesis, Precursor for Amino Acids & Lipids, One-Carbon Donor, Gluconeogenesis | Glycine, Cysteine, Sphingolipids, Phospholipids, Purines, Pyrimidines, Pyruvate |

| Glutamine | Energy Fuel, Nitrogen Donor, Redox Balance, Anaplerosis | Glutamate (B1630785), α-Ketoglutarate, Nucleotides, Hexosamines, Non-essential Amino Acids, Glutathione |

This compound as a Potential Donor in Amino Acid Metabolism

While direct research specifically detailing the metabolic fate of the dipeptide this compound is limited, the metabolic roles of dipeptides in general are informative. Dipeptides can serve as a source of amino acids for cellular nutrition and metabolism.

The prevailing metabolic pathway for dipeptides involves hydrolysis into their constituent amino acids, which then enter their respective metabolic pathways. In the case of this compound, it would be broken down into serine and glutamine.

Hydrolysis: The peptide bond linking serine and glutamine is cleaved by peptidases, enzymes that break down peptides. This hydrolysis releases free serine and free glutamine.

Cellular Uptake: Studies have shown that dipeptides can be taken up by cells and then cleaved intracellularly to release the amino acids. This can be an efficient way to deliver amino acids for cellular processes.

Once hydrolyzed, the released serine and glutamine would act as donors in various metabolic reactions:

Serine as a Donor: The liberated serine can donate its carbon skeleton for the synthesis of other molecules. A primary role is the donation of a one-carbon unit to the folate cycle, which is essential for the synthesis of purines and thymidylate, the building blocks of DNA. Serine can also be converted to glycine, further contributing to the one-carbon pool.

Glutamine as a Donor: The released glutamine is a principal nitrogen donor. Its amide nitrogen is utilized in the synthesis of purines, pyrimidines, and other amino acids. The enzyme glutaminase (B10826351) catalyzes the hydrolysis of glutamine to glutamate and ammonia, making this nitrogen available for biosynthetic reactions.

The potential for the intact this compound dipeptide to act as a direct donor in metabolic reactions without prior hydrolysis is not well-established in core metabolic pathways. While some dipeptides may have specific biological activities, their primary role in metabolism is widely considered to be as a source of their constituent amino acids. Therefore, this compound is a potential donor in amino acid metabolism primarily through its breakdown into serine and glutamine.

The following table outlines the donor roles of the constituent amino acids of this compound following its hydrolysis.

| Constituent Amino Acid | Donated Moiety | Key Receiving Pathways | Metabolic Significance |

| Serine | One-Carbon Unit (from β-carbon) | Folate Cycle, Nucleotide Synthesis | DNA synthesis and repair, Methylation reactions |

| Serine | Carbon Skeleton | Glycine Synthesis, Gluconeogenesis | Amino acid synthesis, Glucose production |

| Glutamine | Amide Nitrogen (γ-nitrogen) | Nucleotide Synthesis, Hexosamine Synthesis | Synthesis of DNA, RNA, and amino sugars |

| Glutamine | Amino Nitrogen (α-nitrogen) | Transamination Reactions | Synthesis of non-essential amino acids |

Structural and Conformational Analysis of Ser Gln

Conformational Preferences and Dynamics of the Ser-Gln Dipeptide

The three-dimensional structure of a peptide is dictated by the rotational freedom around the single bonds of its backbone, primarily the phi (Φ) and psi (Ψ) dihedral angles. For the this compound dipeptide, these preferences are governed by a delicate interplay of intramolecular hydrogen bonding, steric effects, and interactions with the surrounding environment.

While direct, extensive computational studies exclusively on the this compound dipeptide are not broadly documented, a wealth of information can be derived from theoretical analyses of peptides containing serine and glutamine. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to explore the potential energy surface of dipeptides and identify stable low-energy conformations. researchgate.net These studies often involve mapping the Ramachandran space to locate energy minima corresponding to specific secondary structures like β-turns, γ-turns, and extended conformations. researchgate.netnih.gov

For glutamine-containing peptides, computational and spectroscopic studies have shown that the Gln side chain actively participates in hydrogen bonds with the peptide backbone. rsc.org These interactions can stabilize specific conformations. For instance, the Gln side chain can form a C8 hydrogen bond with the C-terminal amide group or a C9 hydrogen bond with the N-terminal amide group, both of which favor an extended C5 peptide backbone conformation around the Gln residue. rsc.org Furthermore, the glutamine side chain has been shown to stabilize inverse γ-turns and even type I β-turns through specific hydrogen bonding patterns. rsc.org

Similarly, studies on serine-containing dipeptides, such as Ser-Ala, reveal that the serine side-chain hydroxyl group can form intramolecular hydrogen bonds with the backbone, influencing conformational stability. nih.gov The interplay between side-chain-backbone interactions and backbone-backbone hydrogen bonds leads to a variety of stable conformers, often located in the β-turn region of the Ramachandran map. nih.gov

Based on these analogous studies, the this compound dipeptide is predicted to have a complex conformational landscape featuring multiple stable structures stabilized by a network of intramolecular hydrogen bonds involving the hydroxyl group of serine, the amide group of glutamine, and the peptide backbone.

| Predicted Conformation | Key Stabilizing Intramolecular Hydrogen Bonds | Corresponding Backbone Region |

| Extended Structures | Backbone-backbone (C5); Gln side chain to backbone (C8, C9) | β-strand |

| γ-Turn | Backbone-backbone (C7); Gln side chain bridging the turn | γ-turn |

| β-Turn | Backbone-backbone (C10); Gln side chain stabilizing a Type I turn | β-turn |

This table summarizes predicted stable conformations for this compound based on computational studies of peptides containing serine and glutamine. nih.govrsc.org

The conformational preferences of a dipeptide are not solely an intrinsic property but are significantly modulated by the identity of the flanking amino acid residues in a polypeptide chain. This concept, known as nearest-neighbor interaction (NNI), contradicts the Flory isolated-pair hypothesis, which assumes that the conformational dynamics of a residue are independent of its neighbors. mdpi.comnsf.gov

Theoretical studies have demonstrated that the stereo-electronic effects of the side chains of adjacent residues can influence the Φ and Ψ dihedral angles of a dipeptide. nih.gov These interactions can be steric, leading to more extended structures to avoid clashes, or electrostatic, where favorable interactions stabilize specific folded conformations. semanticscholar.org For a polar dipeptide like this compound, the presence of a bulky hydrophobic neighbor might restrict its conformational freedom, while a neighboring residue with hydrogen bonding capability could cooperate in forming a stable, folded structure.

The solvent environment also plays a critical role in mediating these interactions. In a polar solvent like water, the intramolecular hydrogen bonds that stabilize certain conformations in the gas phase can be modified by intermolecular interactions with water molecules. nih.gov This shielding effect of water can alter the relative stabilities of different conformers, highlighting that the structure of a dipeptide sequence is context-dependent, influenced by both its local sequence environment and solvation. mdpi.comnih.gov For example, a glutamine residue as a downstream neighbor has been shown to substantially increase the right-handed helical population of an alanine (B10760859) residue. mdpi.com

This compound Residues and Motifs in Protein Structural Biology

Within the folded three-dimensional structure of a protein, this compound sequences and individual serine and glutamine residues play multifaceted roles, contributing to structural stability and function through their unique chemical properties.

Due to its small size and flexible side chain, serine does not show a strong preference for either α-helices or β-sheets and is often found in turns and loops—the non-repetitive structures that connect helices and sheets. ysu.am However, when present within an α-helix, the serine side-chain hydroxyl group frequently forms a hydrogen bond with a backbone carbonyl oxygen from the preceding turn, which helps to stabilize the helical structure. nih.gov

The most significant contribution of serine and glutamine residues to protein structure is their ability to form extensive hydrogen-bonding networks. The side chain of serine contains a hydroxyl group (-OH), while glutamine's side chain has a terminal amide group (-CONH2). Both groups can act as hydrogen bond donors and acceptors. wikipedia.org

This dual capability allows this compound motifs to act as versatile molecular glue. They can form:

Side chain-backbone hydrogen bonds: The side chain of either residue can form hydrogen bonds with the backbone carbonyl oxygen or amide hydrogen of a nearby residue, anchoring different parts of the polypeptide chain. nih.govresearchgate.net

Side chain-side chain hydrogen bonds: Serine and glutamine can interact with each other or with other polar amino acids like asparagine, threonine, or aspartic acid, creating a network of interactions that stabilizes the tertiary structure. nih.gov

Side chain-water hydrogen bonds: When located on the protein surface, the polar side chains of Ser and Gln readily interact with the surrounding water molecules, contributing to the protein's solubility and stability.

These hydrogen bonds are critical for the specificity of protein folding and for stabilizing the native conformation against denaturation. Motifs involving serine, termed "Serine Zippers," have been identified as important for the tight packing and association of transmembrane helices. uic.edu

| Amino Acid | Side Chain Functional Group | H-Bond Donor Atoms | H-Bond Acceptor Atoms | Common H-Bond Partners |

| Serine (Ser) | Hydroxyl (-OH) | Oxygen (Oγ), Hydrogen (Hγ) | Oxygen (Oγ) | Backbone C=O, Backbone N-H, Polar side chains, Water |

| Glutamine (Gln) | Amide (-CONH₂) | Nitrogen (Nε2), Hydrogens (Hε21, Hε22) | Oxygen (Oε1) | Backbone C=O, Backbone N-H, Polar side chains, Water |

This table outlines the hydrogen bonding capabilities of serine and glutamine side chains.

The spatial arrangement of amino acid residues is largely determined by their physicochemical properties, particularly their polarity. wikipedia.org In water-soluble globular proteins, there is a strong tendency to bury hydrophobic residues in the protein core while exposing hydrophilic (polar) residues to the aqueous solvent. technologynetworks.com Consequently, serine and glutamine are most frequently found on the protein surface, where their polar side chains can satisfy their hydrogen-bonding potential by interacting with water. technologynetworks.com

However, the arrangement can differ in other environments. In transmembrane proteins, which are embedded in a hydrophobic lipid bilayer, polar residues like serine and glutamine are less common. When they do occur within transmembrane helices, they are often found at the helix-helix interface, where their side chains form specific inter-helical hydrogen bonds. nih.govuic.edu This arrangement is crucial for the correct assembly and stabilization of helical bundles. The packing of helices is often tighter when such inter-helical hydrogen bonds are present. uic.edu This demonstrates that the spatial context dictates the structural role and packing of Ser and Gln residues.

Molecular Recognition Involving this compound Sequences

Molecular recognition is a fundamental process in biology, underpinning the specific interactions between molecules. nih.gov The chemical properties of the Serine and Glutamine side chains make the this compound sequence a potential site for molecular recognition events, including protein-protein and protein-nucleic acid interactions.

This compound as a Recognition Motif in Protein-Protein Interactions

Protein-protein interactions (PPIs) are central to nearly all cellular processes and are mediated by specific contacts at the interface between protein partners. youtube.com The ability of Serine and Glutamine to participate in hydrogen bonding makes the this compound sequence a candidate for contributing to these interaction interfaces.

The hydroxyl group of Serine can act as both a hydrogen bond donor and acceptor. The amide group of Glutamine's side chain also has both a donor (the -NH2 group) and an acceptor (the carbonyl oxygen). These characteristics allow a this compound motif on a protein surface to form specific hydrogen bond networks with complementary polar residues (such as Asparagine, Aspartic acid, Threonine, or Glutamic acid) on another protein. While specific, universally recognized "this compound motifs" are not as extensively documented as other motifs like leucine (B10760876) zippers, the presence of these two polar residues in sequence creates a localized region with high potential for mediating specific, directional interactions that are crucial for the stability and specificity of protein complexes. nih.gov

Base-Amino Acid Pairings and Interactions with Nucleic Acids (where Ser/Gln are components)

The specific recognition of DNA or RNA sequences by proteins is essential for processes like gene regulation and DNA repair. This recognition is achieved through a combination of interactions with the phosphate (B84403) backbone and direct or water-mediated contacts with the nucleotide bases. Both Serine and Glutamine are known to participate in these interactions.

Glutamine has a well-established preference for interacting with the base Adenine (B156593) (A). oup.com This recognition often involves the formation of two hydrogen bonds between the side-chain amide group of glutamine and the functional groups of adenine in the major groove of the DNA. nih.gov Specifically, the glutamine side chain can act as a hydrogen bond donor to the N7 atom of adenine and a hydrogen bond acceptor from the C6 amino group of adenine. nih.gov This bidentate interaction provides a high degree of specificity. oup.com Additionally, the carboxamide group of glutamine is well-suited to form hydrogen bonds with G-A base pairs, which can be common in RNA structures. nih.gov

The following table summarizes the observed interactions between Serine and Glutamine and nucleic acid bases based on structural data analysis.

| Amino Acid | Preferred Base Interaction(s) | Type of Interaction | Primary Role |

| Serine (Ser) | Guanine (G) | Hydrogen Bond | Stability (via backbone interaction) oup.com |

| DNA Backbone (Phosphate) | Hydrogen Bond | Stability oup.com | |

| Glutamine (Gln) | Adenine (A) | Bidentate Hydrogen Bond oup.comnih.gov | Specificity oup.com |

| G-A Base Pairs (in RNA) | Hydrogen Bond nih.gov | Specificity nih.gov |

Functional Roles and Mechanistic Insights of Ser Gln Sequences

Ser-Gln as a Key Phosphorylation Site (SQ Motif)

The presence of a glutamine residue immediately C-terminal to a serine (or threonine, creating a TQ motif) forms a consensus sequence that is preferentially targeted by the phosphatidylinositol 3-kinase-like kinase (PIKK) family. This phosphorylation event is a key molecular switch that can dramatically alter a protein's function, localization, and interaction partners.

Kinase Specificity and Recognition of this compound Motifs (e.g., ATM, ATR, DNA-PK)

The phosphorylation of SQ motifs is predominantly carried out by three key kinases that act as master regulators of the cellular response to DNA damage: Ataxia-telangiectasia mutated (ATM), ATM and Rad3-related (ATR), and the catalytic subunit of the DNA-dependent protein kinase (DNA-PKcs). peakproteins.com These kinases are activated by different types of DNA lesions. ATM and DNA-PKcs are primarily activated by DNA double-strand breaks (DSBs), while ATR responds to single-stranded DNA (ssDNA) regions, which can arise from replication stress. peakproteins.comescholarship.org

The specificity of these kinases for SQ/TQ motifs is a defining feature of the DNA damage response network. peakproteins.comnih.gov Upon activation, ATM, ATR, and DNA-PKcs phosphorylate hundreds of substrates on these motifs, initiating a signaling cascade that coordinates DNA repair, cell cycle arrest, and, in some cases, apoptosis. peakproteins.comescholarship.org Many substrates for these kinases contain multiple SQ/TQ motifs, often clustered together in what are known as SQ/TQ cluster domains (SCDs). nih.govnih.gov This multisite phosphorylation is often required for the full activation of downstream DNA damage responses. nih.govnih.gov

| Kinase | Primary Activator | Key Substrates with SQ Motifs |

| ATM (Ataxia-telangiectasia mutated) | DNA double-strand breaks (DSBs) | SOG1, Chk1, H2AX, p53 |

| ATR (ATM and Rad3-related) | Single-stranded DNA (ssDNA), replication stress | SOG1, Chk1, H2AX |

| DNA-PKcs (DNA-dependent protein kinase, catalytic subunit) | DNA double-strand breaks (DSBs) | H2AX, c-Jun |

Regulation of Protein Activity through this compound Phosphorylation

Phosphorylation of this compound motifs can regulate protein activity through several mechanisms. A primary mechanism involves the relief of autoinhibition. For instance, in the case of the checkpoint kinase Chk1, the C-terminal regulatory domain is thought to bind to and inhibit the N-terminal kinase domain. nih.gov Upon DNA damage, ATR-mediated phosphorylation of SQ sites (Ser317 and Ser345) in this regulatory domain is believed to cause a conformational change that releases this inhibition, leading to Chk1 activation. nih.govexpasy.orgnih.gov

Another key regulatory outcome of SQ phosphorylation is the creation of docking sites for other proteins. The newly introduced phosphate (B84403) group on the serine residue can be recognized and bound by proteins containing specific phosphobinding domains, such as BRCA1 C-terminal (BRCT) domains or forkhead-associated (FHA) domains. This facilitates the assembly of larger protein complexes at sites of DNA damage, which is crucial for signal amplification and the recruitment of repair factors.

This compound Phosphorylation in DNA Damage Response Pathways (e.g., SOG1, Chk1, c-Jun)

The phosphorylation of SQ motifs is a cornerstone of the DNA Damage Response (DDR). Several key proteins in this pathway are regulated by this modification.

SOG1 (SUPPRESSOR OF GAMMA RESPONSE 1): In plants, the SOG1 transcription factor is a master regulator of the DDR. nih.govunc.edu SOG1 contains five SQ motifs in its C-terminal region. nih.govuow.edu.au In response to DSBs, these sites are phosphorylated by ATM, and this hyperphosphorylation acts as a molecular switch to activate SOG1. nih.govuow.edu.aupurdue.edu Studies have shown that the extent of SOG1 phosphorylation can regulate the expression levels of downstream genes, thereby determining the strength of the DNA damage response, including cell cycle arrest and DNA repair. unc.eduuow.edu.au

Chk1 (Checkpoint Kinase 1): As a critical effector kinase in the DDR, Chk1 is activated by ATR-mediated phosphorylation at two conserved SQ sites, Ser317 and Ser345, in response to replication stress or DNA damage. nih.gov This phosphorylation is essential for Chk1 to become fully active and subsequently phosphorylate its own targets, such as the Cdc25 phosphatases, to enforce cell cycle arrest. peakproteins.comnih.gov

c-Jun: The transcription factor c-Jun, a component of the AP-1 complex, is also a target for phosphorylation in the DDR. While best known for being phosphorylated by JNKs, studies have indicated that DNA-PK can phosphorylate c-Jun in vitro, suggesting a potential role for SQ/TQ motif phosphorylation in its regulation following DNA damage.

| Protein | Kinase(s) | Function in DNA Damage Response |

| SOG1 | ATM, ATR | Master transcriptional regulator of the plant DDR. nih.govunc.eduuow.edu.au |

| Chk1 | ATR, ATM | Key effector kinase for cell cycle checkpoints. peakproteins.comnih.gov |

| c-Jun | DNA-PK | Transcription factor involved in cellular stress responses. |

Modulation of Cell Cycle Checkpoints via this compound Phosphorylation

A primary outcome of the DDR is the activation of cell cycle checkpoints, which halt cell cycle progression to allow time for DNA repair. The phosphorylation of SQ motifs is central to this process. The activation of the ATM/ATR-Chk1 signaling axis is a classic example.

Upon DNA damage, activated ATM and ATR phosphorylate Chk1 at its SQ sites. nih.gov Activated Chk1 then phosphorylates and inactivates Cdc25 phosphatases. These phosphatases are required to remove inhibitory phosphates from cyclin-dependent kinases (CDKs), the core drivers of the cell cycle. By inhibiting Cdc25, Chk1 prevents the activation of CDK/cyclin complexes, leading to arrest at the G1/S, intra-S, or G2/M phases of the cell cycle. peakproteins.com This intricate regulatory cascade, initiated by the phosphorylation of this compound sequences, is vital for maintaining genomic integrity.

This compound Involvement in Other Regulatory Mechanisms

While phosphorylation is the most prominent regulatory role of the this compound motif, its potential involvement in other cellular processes is an area of ongoing investigation.

Influence on Protein Folding and Stability through Residue Context

The side chains of both Serine and Glutamine are capable of forming hydrogen bonds, acting as both hydrogen bond donors and acceptors. study.comreddit.comkhanacademy.org This capacity allows the this compound sequence to engage in a variety of stabilizing interactions. The hydroxyl group (-OH) of Serine and the amide group (-CONH2) of Glutamine can form intramolecular hydrogen bonds with nearby backbone atoms or with the side chains of other amino acids. study.comnih.gov These interactions can play a crucial role in the initiation of protein folding by promoting the formation of local secondary structures, such as alpha-helices and beta-sheets, which serve as the building blocks of the final tertiary structure.

The influence of the this compound sequence is highly dependent on the identity of the flanking amino acid residues. The local environment created by these neighboring residues can modulate the conformational preferences of the this compound dipeptide and its hydrogen bonding capabilities. For instance, if the this compound sequence is situated between hydrophobic residues, it may be driven to the protein's interior during folding. In such a buried environment, the polar side chains of Serine and Glutamine would need to satisfy their hydrogen bonding potential by interacting with other polar groups within the protein core to avoid a significant energetic penalty. nih.gov These buried hydrogen bonds are often critical for maintaining the architectural integrity of the protein. nih.gov

The following table summarizes hypothetical scenarios of how the residue context could influence the stability of a protein containing a this compound sequence, based on general principles of protein biophysics. The stability changes are represented as the change in Gibbs free energy of unfolding (ΔΔG), where a positive value indicates stabilization and a negative value indicates destabilization compared to a reference state.

| Protein Context | Flanking Residues (N- and C-terminal) | Postulated Interaction of this compound | Predicted Change in Stability (ΔΔG) | Rationale |

| Alpha-Helix (buried) | Hydrophobic (e.g., Leu, Ile) | Side-chain to backbone hydrogen bonds | Stabilizing | The polar side chains of Ser and Gln can satisfy their hydrogen bonding potential by forming intramolecular bonds with the peptide backbone, which is particularly stabilizing in a non-polar environment. |

| Beta-Sheet (edge strand) | Polar (e.g., Thr, Asn) | Side-chain to side-chain hydrogen bonds with adjacent strands | Stabilizing | Inter-strand hydrogen bonds involving Ser and Gln can contribute to the stability of the beta-sheet structure. |

| Surface Loop | Charged (e.g., Asp, Lys) | Hydrogen bonding with charged side chains or solvent | Context-Dependent | Interactions with charged residues can be stabilizing if they form favorable hydrogen bonds or salt bridges. However, exposure to solvent may not lead to a significant net change in stability. |

| Active Site | Catalytic residues (e.g., His, Asp) | Positioning of catalytic residues through hydrogen bonds | Stabilizing | Precise orientation of catalytic residues is critical for function, and this compound can provide the necessary scaffolding through a hydrogen bond network, thus indirectly contributing to stability. |

Table 1. Hypothetical Influence of Residue Context on the Stability Contribution of a this compound Sequence. This table presents theoretical scenarios based on established principles of protein stability. The ΔΔG values are qualitative predictions.

Advanced Research Methodologies for Ser Gln Studies

Spectroscopic and Chromatographic Techniques for Analysis

Spectroscopic and chromatographic methods are fundamental for the identification, separation, and quantification of peptides. They provide the tools to analyze complex samples and isolate the target molecule, Ser-Gln, for detailed characterization.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Quantification

HPLC and UPLC-MS/MS are widely used for the separation and quantification of peptides, including dipeptides like this compound. HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase, allowing for the isolation of this compound from a mixture. uba.ar UPLC, a more recent evolution, uses smaller particles and higher pressures to achieve faster separations and improved resolution.

Coupling these chromatographic techniques with tandem mass spectrometry (MS/MS) provides a powerful tool for both identification and quantification. researchgate.net MS/MS involves fragmenting the peptide ions and analyzing the resulting fragments, providing a unique spectral fingerprint for identification. researchgate.netacs.org For quantification, techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) are employed, which selectively detect specific parent and fragment ions of the target peptide, offering high sensitivity and specificity, even in complex biological matrices. researchgate.netthermofisher.comresearchgate.net

Studies on dipeptides have demonstrated the effectiveness of UPLC-MS/MS for their quantification in various biological samples. For instance, a UPLC-MS/MS method was developed for the quantification of 36 dipeptides, demonstrating organ-specific distribution patterns in mice. mdpi.comresearchgate.net While this compound itself was not explicitly listed as one of the highly abundant dipeptides in all organs in that specific study, related dipeptides like Asp-Gln and Ala-Gln were found at high concentrations in the liver, and Glu-Ser was abundant in spleen and thymus, indicating the applicability of such methods to this compound. mdpi.comresearchgate.net The method showed good intra- and inter-assay precision for most analytes. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a crucial technique for determining the three-dimensional structure and conformational properties of molecules, including peptides. uba.arwur.nl By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the connectivity, spatial arrangement, and dynamics of atoms within the this compound molecule. uzh.ch

For peptides, 1D and 2D NMR experiments, such as COSY, TOCSY, and NOESY, are used to assign resonances to specific amino acid residues and to obtain spatial constraints based on through-space correlations between protons. uzh.chresearchgate.net These constraints are then used in conjunction with computational methods to calculate the peptide's solution structure. researchgate.net

While specific NMR studies focusing solely on the isolated this compound dipeptide are not extensively detailed in the search results, NMR has been successfully applied to determine the structure of larger peptides containing the this compound sequence. For example, NMR was used to resolve the structure of bacillomycin (B12659051) L, a cyclic lipopeptide containing the sequence Asp-Tyr-Asn-Ser-Gln-Ser-Thr. rcsb.org Similarly, NMR was employed to study the conformation of a nonapeptide containing the sequence Tyr-Met-Asp-Gly-Thr-Met-Ser-Gln-Val, revealing structural features like a gamma bend and a beta-turn. researchgate.net These examples highlight the capability of NMR to provide high-resolution structural information for peptides containing this compound, which can be extrapolated to understand the structural preferences of the dipeptide itself.

Advanced Mass Spectrometry Approaches for Peptide Sequencing and Modification Analysis

Beyond basic quantification, advanced mass spectrometry techniques are vital for determining the amino acid sequence of peptides and identifying post-translational modifications (PTMs). rsc.orgspringernature.com Tandem MS (MS/MS) is the core technique for peptide sequencing, where a peptide ion is fragmented, and the masses of the resulting fragment ions are measured. acs.org Different fragmentation methods, such as collision-induced dissociation (CID) or electron transfer dissociation (ETD), yield characteristic fragment ions (b-ions, y-ions, etc.) that can be used to deduce the amino acid sequence. springernature.com

Identifying PTMs, such as phosphorylation, glycosylation, or deamidation, is critical for understanding peptide function. MS is a powerful tool for detecting these modifications due to the resulting mass shifts they introduce. researchgate.netnih.gov For example, deamidation of glutamine (Gln) results in a mass increase of 0.9840 Da due to the conversion of the amide group to a carboxylic acid. Advanced MS approaches, including high-resolution mass analyzers (e.g., Orbitrap) and specific fragmentation techniques, can pinpoint the location and nature of these modifications within a peptide sequence. acs.orgnih.gov

While direct examples of using advanced MS specifically for sequencing or modification analysis of this compound were not prominently found, studies on other dipeptides and larger peptides containing Gln and Ser residues demonstrate the applicability. For instance, MS/MS has been used to investigate the deamidation reactions of Gln-containing peptides, providing insights into the fragmentation pathways and product ion structures. core.ac.uknih.gov Derivatization strategies coupled with MS/MS have also been developed to facilitate peptide sequencing. nih.gov These methodologies are directly transferable to the study of this compound to confirm its sequence and identify potential modifications like deamidation of the glutamine residue.

Computational and Molecular Modeling Approaches

Computational methods complement experimental techniques by providing theoretical insights into the behavior and properties of this compound at the atomic level. These approaches can predict reaction mechanisms, explore conformational landscapes, and simulate interactions with other molecules.

Quantum Chemical Calculations for Reaction Mechanisms (e.g., deamidation, racemization)

Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure and reactivity of molecules. These methods can provide detailed information about reaction pathways, transition states, and activation energies, offering insights into processes like deamidation and racemization in peptides. core.ac.ukresearchgate.netresearchgate.net

Deamidation of glutamine (Gln) is a common post-translational modification that can occur spontaneously. nih.govresearchgate.net Quantum chemical calculations can model the reaction mechanism, which typically involves a nucleophilic attack leading to a cyclic intermediate and the release of ammonia. core.ac.uknih.govmdpi.com Studies on Gln-containing peptides have utilized density functional theory (DFT) calculations to investigate the deamidation process and the resulting product ion structures observed in mass spectrometry. core.ac.uknih.gov These calculations help to understand the factors influencing the deamidation rate and the stability of intermediates.

Racemization, the conversion of an amino acid from its L-configuration to the D-configuration, can also occur in peptides. While less common for serine and glutamine compared to aspartic acid, quantum chemical calculations can be used to explore the potential energy surface and identify possible mechanisms for racemization, such as enolization. researchgate.netresearchgate.net Although specific calculations for this compound racemization were not found, theoretical studies on the racemization of other amino acids within peptides demonstrate the capability of these methods to investigate such processes. researchgate.net

Molecular Dynamics Simulations for Conformational Studies and Protein-Peptide Interactions

Molecular dynamics (MD) simulations are computational techniques that simulate the movement of atoms and molecules over time based on physical laws. researchgate.net MD simulations are invaluable for studying the conformational flexibility of peptides like this compound and their interactions with other molecules, such as proteins or solvent. researchgate.netresearchgate.netnih.govacs.orgnih.gov

By simulating the peptide in a solvent environment, MD can reveal preferred conformations, the extent of flexibility, and how the conformation might change under different conditions (e.g., temperature, presence of other molecules). researchgate.netnih.gov For dipeptides, MD simulations can explore the dihedral angles of the peptide backbone and side chains, providing a dynamic picture of its structure. researchgate.netnih.gov

MD simulations are also used to study protein-peptide interactions, which is relevant if this compound interacts with target proteins. researchgate.netacs.org These simulations can provide insights into binding modes, binding affinity, and the effect of the peptide on the protein's conformation and dynamics. acs.org Studies using MD simulations have investigated the solvation of dipeptides in water nih.gov and the conformational stability of peptides researchgate.netresearchgate.net. While specific MD simulations of this compound interacting with a protein were not found, MD has been applied to study the dynamics of larger proteins containing Ser and Gln residues ox.ac.uk, and the principles are directly applicable to studying this compound interactions.

Computational Prediction of this compound Containing Motifs and Interaction Sites

Computational methods play a significant role in predicting peptide motifs and protein interaction sites, offering an efficient alternative to labor-intensive experimental approaches. oup.complos.org While the direct computational prediction of this compound as a specific motif is not extensively detailed in the search results, the principles and techniques used for predicting peptide-mediated interactions and post-translational modification sites are applicable.

Prediction tools often utilize machine learning algorithms such as artificial neural networks (ANNs), support vector machines (SVM), and random forests (RF). oup.com These methods analyze sequence information and sometimes structural properties to identify potential interaction sites or motifs. oup.comoup.com For instance, computational approaches have been used to predict proteasomal cleavage sites, analyzing amino acid preferences around the cleavage site. ustc.edu.cn In such analyses, hydrophilic amino acids like Ser and Gln have been observed to have negative weight coefficients, suggesting a negative contribution to cleavage in that specific context. ustc.edu.cn

Computational methods are also employed in the design of peptidomimetics by screening large libraries and predicting binding affinities to target proteins. arkat-usa.org This involves analyzing interactions such as hydrogen bonds, π-σ interactions, and Van der Waals forces between the potential peptidomimetic and the protein's active site. arkat-usa.org

The identification of sequence signatures, including short sequence motifs and binding sites, is a key aspect of computationally predicting protein-protein interactions. scholaris.ca While this compound as a distinct, universally recognized motif is not highlighted, the methodologies for identifying such patterns in proteins are well-established and could potentially be applied to understand contexts where this compound is functionally important.

Synthetic Strategies for this compound and Related Peptidomimetics

The synthesis of peptides containing this compound, as well as related peptidomimetics, involves various chemical and enzymatic approaches. These strategies aim to accurately assemble the amino acids while overcoming challenges such as side reactions and aggregation.

Solid-Phase Peptide Synthesis (SPPS) of this compound-Containing Peptides

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for synthesizing peptides. wvu.edu In SPPS, the peptide chain is built step-by-step while anchored to an insoluble resin. wvu.edu The synthesis of peptides containing glutamine, such as this compound, requires careful consideration of side-chain protection to prevent undesired reactions. peptide.com The amide side chain of glutamine can undergo side reactions, particularly when repeatedly exposed to coupling reagents. peptide.com Protecting groups on the amide nitrogen, such as the trityl (Trt) group in Fmoc chemistry, are commonly used to minimize this issue and improve solubility. peptide.com

While anchoring glutamine directly to the resin as a p-alkoxybenzyl ester can be problematic, effective methods exist for preparing peptides with C-terminal glutamine. nih.gov One approach involves attaching Nα-Fmoc-Cα-tert.-butyl glutamate (B1630785) via its free ω-carboxyl group to a tris(alkoxy)benzylamino (PAL) support. nih.gov This method, using standard Fmoc chemistry, has been shown to yield desired peptides in high purity with minimal side reactions at the C-terminus. nih.gov Examples of peptides synthesized using this approach include a C-terminal octapeptide from human proinsulin containing Ser-Leu-Gln and the serum thymic factor pGlu-Ala-Lys-Ser-Gln-Gly-Gly-Ser-Asn-OH. nih.gov

SPPS of peptides containing serine can also present challenges, such as N-O shifts, where the peptide chain migrates from the amide nitrogen to the hydroxyl group of serine via a cyclic intermediate. iris-biotech.de This can occur during deprotection steps using trifluoroacetic acid (TFA). iris-biotech.de The extent of this side reaction is sequence-dependent. iris-biotech.de

Peptides containing amino acids that can form intra-chain hydrogen bonds, including glutamine and serine, can be difficult to synthesize due to aggregation on the solid support. sigmaaldrich.com Strategies to mitigate aggregation are often adopted from the outset of synthesis, especially for sequences longer than 20 amino acids. sigmaaldrich.com Monitoring peptide assembly by small TFA cleavages is recommended for longer sequences. sigmaaldrich.com Pseudoproline dipeptides, where a Ser or Thr residue is protected as a proline-like oxazolidine, can be used to disrupt secondary structure formation and improve synthesis efficiency, particularly for challenging sequences. sigmaaldrich.com Introducing pseudoproline residues as dipeptides avoids the need to acylate a hindered nitrogen and extends the chain by two residues in one step. sigmaaldrich.com

Design and Synthesis of this compound-Based Peptidomimetics for Biochemical Probing

Peptidomimetics are compounds designed to mimic the structural and chemical features of peptides while often possessing improved properties such as increased stability and bioavailability. arkat-usa.orgupc.edu The design of peptidomimetics based on a dipeptide like this compound would involve incorporating non-peptide scaffolds or modified amino acids to retain or enhance desired biological activity. arkat-usa.orgupc.edu

Computational methods, including molecular docking studies, are valuable tools in the design process, allowing for the prediction of binding affinities and interactions with target molecules. arkat-usa.org This aids in selecting promising candidates for synthesis. arkat-usa.org

Synthetic strategies for peptidomimetics can involve replacing the peptide backbone with a molecular scaffold or incorporating conformationally constrained amino acids. arkat-usa.orgupc.edu Freidinger lactams, for example, have been used to introduce beta-turn conformations and reduce the peptidic character of compounds. sci-hub.se These modifications can lead to improved binding affinity and cellular activity compared to the parent peptide. sci-hub.se

Biochemical probing with this compound-based peptidomimetics would involve evaluating their interaction with specific biological targets, such as enzymes or receptors, to understand the role of the this compound motif in biological processes. This could include binding assays, enzymatic assays, or cell-based experiments.

Enzymatic Synthesis Approaches for this compound

Enzymatic synthesis offers an alternative or complementary approach to chemical synthesis for producing peptides and related compounds. While the direct enzymatic synthesis of the this compound dipeptide is not explicitly detailed in the provided search results, enzymatic methods are used for peptide synthesis through fragment condensation catalyzed by ligases, such as subtilisin variants. google.comwipo.intwipo.int

Enzymatic approaches have been explored for the synthesis of larger peptides containing this compound sequences. For instance, chemo-enzymatic methods have been developed for the synthesis of peptides like GLP-1 and its analogues, which contain the sequence -Gly-Gln-Ala-Ala-. google.comwipo.intwipo.int These methods involve enzymatically coupling peptide fragments. google.comwipo.intwipo.int

Enzymes like glutaminase (B10826351) can affect glutamine-containing compounds by catabolizing glutamine to glutamate. asm.org In the context of enzymatic synthesis involving glutamine, using glutaminase-deficient systems might be necessary to prevent degradation of the glutamine residue or the this compound sequence. asm.org

Enzymatic transglycosylation reactions catalyzed by enzymes like chitinases have been used in the chemo-enzymatic synthesis of neoglycoproteins, involving peptides containing sequences like Gly-Gln-Asn. nih.gov This demonstrates the potential for enzymatic methods to incorporate amino acid sequences, including those with glutamine, into more complex molecules.

While direct enzymatic synthesis of the simple dipeptide this compound is not a primary focus of the search results, the principles of enzymatic peptide synthesis and modification involving serine and glutamine residues in larger peptides are established.

Future Directions in Ser Gln Academic Research

Elucidating Novel Biological Roles of Ser-Gln

Future academic research on this compound should prioritize the comprehensive elucidation of its specific biological roles. The detection of this compound in biological fluids such as cerebrospinal fluid (CSF) and plasma, as well as in specific tissues like the spleen and thymus in mice and in Pleurotus ostreatus, suggests potential physiological relevance that warrants deeper investigation. nih.govmdpi.comacs.org Given that other dipeptides have been shown to possess bioactivities extending beyond their role as simple amino acid precursors, including antioxidant activity, carbonyl sequestering capabilities, and interactions with proteins, future studies could explore whether this compound exhibits similar or distinct functions. nih.govresearchgate.netresearchgate.net

Specifically, the observed correlation between this compound levels and its corresponding amino acids in CSF suggests a potential functional link within the central nervous system that requires further detailed study. nih.gov Research could focus on identifying specific neurological processes or pathways where this compound might play a role. Furthermore, its presence in particular organs in mice mdpi.com and in a fungal species acs.org points towards possible organ-specific or species-specific functions that could be explored through targeted research in these biological contexts. Investigations into whether this compound acts as a signaling molecule or a modulator of specific cellular pathways, mirroring research trends for other dipeptides, represent a promising direction. researchgate.net

Advanced Structural Characterization of this compound in Complex Biological Systems

While fundamental structural studies of dipeptides, such as crystallographic analysis and theoretical computations, provide valuable insights into their inherent properties, researchgate.netresearchgate.net a critical future direction for this compound research involves its advanced structural characterization within complex biological environments. Understanding the conformation, dynamics, and interactions of this compound in situ within biological matrices like CSF, plasma, or cellular environments is essential for deciphering its function.

Future research could leverage advanced techniques such as high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, cryo-electron microscopy (cryo-EM) if associated with larger complexes, or sophisticated mass spectrometry-based approaches to probe the structure and conformation of this compound in native or near-native biological settings. Investigating how the surrounding biological milieu, including factors like pH, ionic strength, and the presence of other biomolecules, influences the structure and stability of this compound will be crucial for understanding its behavior and potential interactions within living systems.

Development of Targeted Research Probes Based on this compound Sequences

The inclusion of this compound sequences within larger peptides studied for applications such as radiopharmaceuticals aacrjournals.org and in the context of autoimmune disease jci.org underscores the potential for developing targeted research probes. A significant future direction lies in the design and synthesis of specific probes aimed at detecting, tracking, and characterizing the this compound dipeptide itself within biological systems.

These targeted probes could be engineered to specifically bind to or report on the presence, localization, metabolic fate, or potential binding partners of the this compound dipeptide. Examples of such probes could include isotopically labeled this compound analogues for metabolic tracing, fluorescently labeled versions for visualization, affinity probes for identifying interacting molecules, or even highly specific antibodies or aptamers recognizing the this compound sequence. Building upon methods developed for determining amino acid configurations using mass-tagged chiral probes, acs.org similar strategies could be adapted to create probes specific to the this compound dipeptide, offering powerful tools to dissect its biological roles and mechanisms.

Integration of Multi-Omics Data for Comprehensive this compound Network Analysis

Understanding the complete biological role of this compound necessitates its placement within the intricate networks of cellular and organismal processes. The integration of multi-omics data offers a powerful approach for achieving this comprehensive understanding. nih.govbiorxiv.orgdtu.dk

Q & A

Q. What experimental methodologies are recommended to characterize the stability of Ser-Gln under physiological conditions?

To assess stability, researchers should employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to monitor degradation products under simulated physiological conditions (e.g., varying pH, temperature). Accelerated stability studies using Arrhenius kinetics can predict shelf-life, while nuclear magnetic resonance (NMR) spectroscopy can identify structural changes .

Q. How can the bioavailability of this compound be quantified in in vivo models?

Use isotopic labeling (e.g., ¹⁵N or ¹³C) to track this compound absorption and metabolism. Combine plasma/tissue sampling with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification. Pharmacokinetic parameters (e.g., Cₘₐₓ, AUC) should be calculated using non-compartmental analysis .

Q. What are the standard protocols for synthesizing this compound with high enantiomeric purity?

Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is widely accepted. Optimize coupling reagents (e.g., HBTU/HOBt) and deprotection steps to minimize racemization. Validate purity via reverse-phase HPLC and chiral column analysis .

Advanced Research Questions

Q. How can contradictory data on this compound’s role in cellular redox homeostasis be resolved?

Conduct systematic dose-response and time-course experiments across multiple cell lines (e.g., HEK293, Caco-2) to identify context-dependent effects. Use RNA-seq or proteomics to map pathways influenced by this compound. Apply meta-analysis to reconcile discrepancies in published datasets, prioritizing studies with rigorous controls .

Q. What strategies optimize this compound’s delivery across the blood-brain barrier (BBB) for neuroprotection studies?

Develop prodrug derivatives (e.g., ester-linked analogs) to enhance lipophilicity. Test permeability using in vitro BBB models (e.g., hCMEC/D3 monolayers) and validate via in vivo imaging (e.g., PET with radiolabeled this compound). Compare results with computational models predicting BBB penetration .

Q. How do intermolecular interactions between this compound and membrane transporters affect its uptake kinetics?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities to transporters like SLC1A5. Perform competitive inhibition assays with glutamine analogs. Molecular dynamics simulations can predict binding conformations .

Q. What statistical approaches are suitable for analyzing nonlinear dose-response relationships in this compound’s anti-inflammatory effects?

Apply four-parameter logistic models (e.g., Hill equation) to fit data. Use Bayesian hierarchical models to account for inter-experiment variability. Validate with bootstrapping or cross-validation to ensure robustness .

Methodological Considerations

Q. How should researchers design controls to distinguish this compound-specific effects from glutamine or serine interference?

Include three control groups: (1) glutamine-only, (2) serine-only, and (3) combined serine/glutamine at equimolar concentrations. Use knockout cell lines (e.g., CRISPR-mediated SLC6A14 deletion) to isolate transporter-specific uptake .

Q. What criteria validate this compound as a biomarker in metabolic disorders?

Follow the NIH Biomarker Validation Checklist:

- Specificity : Confirm via LC-MS/MS in relevant biospecimens.

- Reproducibility : Test across ≥3 independent cohorts.

- Clinical relevance : Correlate levels with disease severity using ROC curve analysis .

Data Interpretation and Reporting

Q. How can conflicting results in this compound’s impact on mitochondrial function be addressed in a manuscript?

Structure the discussion around three axes:

Q. What ethical guidelines apply to animal studies investigating this compound toxicity?

Adhere to ARRIVE 2.0 standards for reporting. Obtain approval from institutional animal care committees (IACUC). Include humane endpoints (e.g., weight loss >20%) and justify sample sizes via power analysis .

Tables for Key Methodological Comparisons

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.